molecular formula C22H18N2O4S B2928553 (Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324071-87-6

(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2928553
CAS No.: 324071-87-6
M. Wt: 406.46
InChI Key: VIDXMUZHQADPFJ-JAVCTNCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-14-19(21(26)27-2)17(11-10-15-7-4-3-5-8-15)24-20(25)18(29-22(24)23-14)13-16-9-6-12-28-16/h3-13,17H,1-2H3/b11-10+,18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDXMUZHQADPFJ-JAVCTNCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CO3)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CO3)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-methyl 2-(furan-2-ylmethylene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring fused with a pyrimidine moiety. The presence of various functional groups such as furan and styryl contributes to its biological activity.

Antitumor Activity

Thiazolo[3,2-a]pyrimidines have been reported to exhibit significant antitumor effects. For instance:

  • Cytotoxicity Studies : Research indicates that derivatives of thiazolo[3,2-a]pyrimidines show high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound demonstrated efficacy comparable to established chemotherapeutic agents like Sorafenib, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Screening : A study found that thiazolo[3,2-a]pyrimidine derivatives exhibit moderate antibacterial activity against several strains of bacteria. Specific derivatives were shown to be more effective than traditional antibiotics .

Anti-inflammatory Effects

Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Some studies suggest that these compounds may act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound's structural modifications could enhance its selectivity and potency against COX-II .

Research Findings and Case Studies

StudyBiological ActivityFindings
AntitumorHigh cytotoxicity against M-HeLa cells; comparable efficacy to Sorafenib.
AntimicrobialModerate activity against various bacterial strains; some derivatives outperformed standard antibiotics.
Anti-inflammatoryPotential COX-II inhibitor with improved selectivity over traditional anti-inflammatory drugs.

Q & A

Q. What are the optimal synthetic routes for preparing the compound?

The compound can be synthesized via a multi-step condensation reaction. A typical procedure involves:

  • Refluxing a mixture of a thiouracil derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), chloroacetic acid, an aromatic aldehyde (e.g., furan-2-carbaldehyde), and sodium acetate in glacial acetic acid/acetic anhydride (1:1) for 8–10 hours .
  • Yields range from 68% to 78% after recrystallization in ethyl acetate/ethanol.
  • Key variables : Reaction time, solvent ratio, and substituents on the aldehyde influence yield and purity.

Q. How should the compound be purified and characterized?

  • Purification : Recrystallization from ethyl acetate-ethanol (3:2) yields pale yellow crystals suitable for X-ray diffraction .
  • Characterization :
  • X-ray crystallography : Determines stereochemistry (e.g., Z/E configuration) and hydrogen bonding networks (e.g., C–H···O interactions) .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring vibrations .

Q. What assays are suitable for evaluating its antimicrobial activity?

  • Broth microdilution : Determines minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Zone of inhibition : Measures growth suppression on agar plates.
  • Controls : Compare with standard antibiotics (e.g., ampicillin) and solvent-only blanks .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data be resolved?

  • Crystallographic validation : Compare computed (DFT-optimized) geometries with experimental X-ray data (e.g., dihedral angles, bond lengths). For example, deviations >0.2 Å in planar groups suggest conformational flexibility .
  • Dynamic NMR : Resolves rotational barriers in styryl or furan substituents at varying temperatures .

Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?

  • Substituent modification :
Substituent PositionModificationObserved EffectReference
C5 (styryl)E→Z isomerAlters π-π stacking with target proteins
C2 (furan)HalogenationIncreases antimicrobial potency
  • In silico docking : Prioritize derivatives with improved binding affinity to enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How do hydrogen-bonding networks in the crystal structure influence stability?

  • Key interactions :
  • Bifurcated C–H···O bonds form chains along the crystallographic c-axis, stabilizing the lattice .
  • Dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) reduce steric strain .
    • Thermal analysis : TGA/DSC correlates hydrogen-bond density with melting point (>400 K) .

Q. What mechanistic insights explain contradictions in reported biological activities?

  • Variable assay conditions : pH, solvent (DMSO vs. water), and cell line specificity (e.g., HeLa vs. MCF-7) alter IC₅₀ values .
  • Metabolic stability : Cytochrome P450-mediated degradation reduces efficacy in vivo compared to in vitro .

Methodological Considerations

Q. How to design a kinetic study for its oxidative degradation?

  • Conditions : Expose the compound to H₂O₂/UV light and monitor degradation via HPLC at 254 nm.
  • Parameters : Calculate rate constants (k) and half-life (t₁/₂) under varying pH (4–10) .

Q. What computational tools predict its photophysical properties?

  • TD-DFT : Simulates UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions) .
  • Solvatochromism : Correlate emission shifts with solvent polarity (e.g., Δλ = 20 nm in ethanol vs. hexane) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.